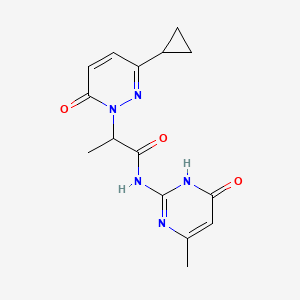

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide

Descripción

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide features a pyridazinone core substituted with a cyclopropyl group and a propanamide linker connected to a 4-hydroxy-6-methylpyrimidin-2-yl moiety. The cyclopropyl group may enhance metabolic stability, while the pyrimidine ring contributes to hydrogen bonding and solubility .

Propiedades

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-8-7-12(21)17-15(16-8)18-14(23)9(2)20-13(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,3-4H2,1-2H3,(H2,16,17,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEYDOIRSOTGCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide typically involves multi-step procedures:

Formation of the Pyridazinone Core: Starting from a cyclopropyl derivative, it is reacted with a suitable reagent to form the pyridazinone ring.

Synthesis of the Pyrimidinone Moiety: The pyrimidinone component is synthesized separately, typically from a diaminopyrimidine precursor.

Coupling Reaction: The final step involves coupling the pyridazinone and pyrimidinone moieties under specific conditions to yield the target compound.

Industrial Production Methods

For large-scale production, the synthesis process may be optimized to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazinone moieties, leading to the formation of corresponding oxidized products.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone and pyridazinone rings, potentially altering its chemical properties.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The reactions yield a variety of products depending on the specific reagents and conditions employed. These products can range from simple oxidized or reduced derivatives to more complex substituted analogs.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide serves as a versatile building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential interactions with various enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine

In medical research, the compound's unique structure is explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anti-cancer treatments.

Industry

Industrially, it may be used in the synthesis of advanced materials or as a catalyst in specific chemical reactions.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridazinone moieties are key to its binding affinity and activity. The mechanism typically involves the inhibition of enzyme activity or modulation of receptor pathways, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, including pyridazinone/pyrimidinone cores, cyclopropyl substituents, and amide linkages:

Table 1: Structural and Molecular Comparisons

Structural and Functional Insights

Core Heterocycles: The target compound uses a pyridazinone core, while analogues in and incorporate pyrimidinone or quinazolinone moieties. Pyridazinones are associated with anti-inflammatory and antimicrobial activities, whereas pyrimidinones/quinazolinones are often linked to kinase inhibition .

Substituent Effects: The 4-hydroxy-6-methylpyrimidin-2-yl group in the target compound contrasts with the 3-hydroxypyridin-2-yl substituent in . The pyrimidine’s hydroxyl and methyl groups may enhance solubility and target binding compared to pyridine derivatives .

Linker Modifications :

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound’s estimated molecular weight (~350–400) aligns with drug-like properties, whereas (423.5) exceeds typical thresholds for oral bioavailability .

- Metabolic Stability: Cyclopropyl groups (common in all compounds) reduce metabolic oxidation, but bulky substituents (e.g., quinazolinone in ) may increase susceptibility to enzymatic degradation .

Actividad Biológica

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core and a cyclopropyl group , which contribute to its unique chemical properties. The presence of the hydroxy and methyl groups on the pyrimidine moiety enhances its solubility and may influence its interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O3 |

| Molecular Weight | 302.34 g/mol |

| IUPAC Name | 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide |

Preliminary studies suggest that this compound may act through multiple pathways:

- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which are crucial for regulating cyclic adenosine monophosphate (cAMP) levels in cells. Inhibition of PDE can lead to increased cAMP levels, promoting various cellular responses beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antitumor Activity : Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction . The structural similarities suggest that this compound may exhibit analogous antitumor properties.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, a related compound demonstrated potent antitumor effects against various cancer cell lines, with IC50 values ranging from 6.92 to 8.99 µM . These findings underscore the importance of structural modifications in enhancing biological activity.

Case Study: Antitumor Effects

A study evaluating the effects of related pyridazinone derivatives on HepG2 liver cancer cells revealed that these compounds could induce apoptosis by:

- Arresting the cell cycle at the S phase.

- Altering the expression of pro-apoptotic and anti-apoptotic proteins.

The activation of caspase pathways was also noted, suggesting a mitochondrial-dependent mechanism for inducing cell death .

Comparative Analysis with Related Compounds

To understand the potential of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| IMB-1406 (related farnesyltransferase inhibitor) | 6.92 - 8.99 | Induces apoptosis via mitochondrial pathways |

| 2-(3-cyclopropyl-6-oxopyridazinone derivative) | Varies | PDE inhibition leading to increased cAMP |

| N-(4-hydroxy-6-methylpyrimidin derivative) | Varies | Potentially enhances solubility and activity |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.